Nonacosane-6,8-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

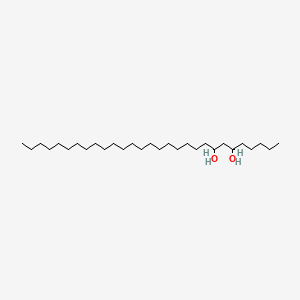

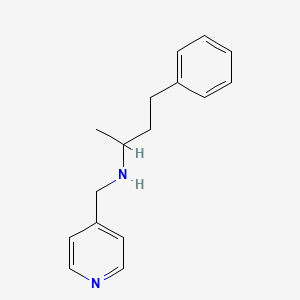

Erythro-6, 8-nonacosanediol, also known as nonacosane-68-diol or 6, 8-dihydroxynonacosane, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, erythro-6, 8-nonacosanediol is considered to be a fatty alcohol lipid molecule. Erythro-6, 8-nonacosanediol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Erythro-6, 8-nonacosanediol has been primarily detected in urine. Within the cell, erythro-6, 8-nonacosanediol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, erythro-6, 8-nonacosanediol can be found in fats and oils and herbs and spices. This makes erythro-6, 8-nonacosanediol a potential biomarker for the consumption of these food products.

Aplicaciones Científicas De Investigación

Plant Surface and Structure Studies

Nonacosane-6,8-diol is a significant compound in the study of plant surfaces, particularly in the epicuticular wax layer of leaves. It contributes to the microstructure of the epicuticular wax crystals, as observed in species like Wollemia nobilis. The tubular structure of these wax crystals can be attributed to compounds like nonacosane diols, which were confirmed through methods like scanning electron microscopy (SEM), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance spectroscopy (NMR) (Dragota & Riederer, 2007).

Valorization of Forestry Waste

The compound is also pivotal in the valorization of forestry waste. Supercritical carbon dioxide extraction from spruce needles yields nonacosan-10-ol, a derivative of nonacosane-6,8-diol, which can be used in creating superhydrophobic coatings due to its hydrophobic properties. This method not only provides a way to utilize forestry waste but also helps in the creation of surfaces that are highly water-repellent (McElroy et al., 2018).

Role in Plant Wax Formation

Nonacosane-6,8-diol plays a crucial role in the formation of plant waxes. Studies on the plant wax nonacosan-10-ol, the main component of epicuticular wax in conifers, provide insight into the molecular arrangement of this wax. X-ray diffraction and differential scanning calorimetry have been used to establish a structural model of the molecular arrangement of nonacosan-10-ol, further elucidating the biological implications of this structure (Matas, Sanz & Heredia, 2003).

Packaging Material Development

In the domain of material science, nonacosane-6,8-diol-based compounds like nonacosan-10-ol have been studied for their potential in developing new polymer composites for packaging materials. These composites aim to control oxygen diffusion rates during storage of perishable goods, offering a promising avenue for improving the shelf life of various products. Molecular dynamics simulations have been used to assess the mechanical properties and gas transport properties of these composites, suggesting their potential application in the packaging industry (Madhuranthakam, Pandiyan & Penlidis, 2022).

Propiedades

Número CAS |

96850-33-8 |

|---|---|

Nombre del producto |

Nonacosane-6,8-diol |

Fórmula molecular |

C29H60O2 |

Peso molecular |

440.8 g/mol |

Nombre IUPAC |

nonacosane-6,8-diol |

InChI |

InChI=1S/C29H60O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-26-29(31)27-28(30)25-23-6-4-2/h28-31H,3-27H2,1-2H3 |

Clave InChI |

DAGYDJHSDMRWJX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(CC(CCCCC)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCC(CC(CCCCC)O)O |

melting_point |

72-74°C |

Descripción física |

Solid |

Sinónimos |

6,8-dihydroxynonacosane 6,8-nonacosanediol C29-alkane-6,8-diol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Methoxymethyl)-2-benzofurancarboxylic acid [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl ester](/img/structure/B1222314.png)

![N-ethyl-N-[2-[(5-nitro-8-quinolinyl)amino]ethyl]benzenesulfonamide](/img/structure/B1222324.png)

![4-Phenoxy-1-[4-(2-pyridinyl)-1-piperazinyl]-1-butanone](/img/structure/B1222326.png)

![1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide](/img/structure/B1222329.png)

![N-[2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanesulfonamide](/img/structure/B1222330.png)

![5-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B1222332.png)

![8-Methoxy-6-nitro-3-[oxo-(2-phenyl-4,5-dihydroimidazol-1-yl)methyl]-1-benzopyran-2-one](/img/structure/B1222333.png)

![1-mercapto-4-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B1222335.png)

![N'-[2-[[4-ethyl-5-(2-furanyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1222337.png)

![4-(1-Benzimidazolyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B1222339.png)